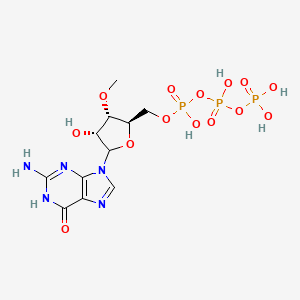

3'-O-Methylguanosine triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-O-Methylguanosine triphosphate is a modified nucleotide that plays a crucial role in various biological processes. It is a derivative of guanosine triphosphate, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methyl group. This modification is significant in the study of RNA biology, particularly in the context of mRNA capping, which is essential for mRNA stability, translation, and protection from degradation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Methylguanosine triphosphate typically involves multi-step chemical reactions One common method includes the use of hexamethyldisilazane and chlorotrimethylsilane for the initial protection of the guanine baseThe final step involves the phosphorylation of the nucleoside to form the triphosphate .

Industrial Production Methods

Industrial production of 3’-O-Methylguanosine triphosphate often employs enzymatic methods to ensure high yield and purity. The use of vaccinia virus-capping enzyme has been reported to introduce various GTP analogs, including 3’-O-Methylguanosine triphosphate, to the 5’ end of RNA, thereby generating 5’ cap-modified mRNAs .

Analyse Des Réactions Chimiques

Types of Reactions

3’-O-Methylguanosine triphosphate undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the guanine base, leading to the formation of 8-oxo-3’-O-Methylguanosine triphosphate.

Substitution: The methyl group at the 3’ position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide.

Major Products

The major products formed from these reactions include various modified nucleotides that can be used in further biochemical studies.

Applications De Recherche Scientifique

3’-O-Methylguanosine triphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of modified RNA molecules.

Biology: It plays a crucial role in the study of mRNA capping and its effects on mRNA stability and translation.

Medicine: Modified mRNAs containing 3’-O-Methylguanosine triphosphate are being explored for use in mRNA vaccines and gene therapy.

Industry: It is used in the production of synthetic mRNAs for various biotechnological applications

Mécanisme D'action

The primary mechanism of action of 3’-O-Methylguanosine triphosphate involves its incorporation into the 5’ cap structure of mRNA. This cap structure is recognized by various cap-binding proteins, which facilitate mRNA stability, translation initiation, and protection from exonucleases. The methyl group at the 3’ position enhances the stability of the cap structure and improves the efficiency of translation .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Methylguanosine triphosphate: Another modified nucleotide used in mRNA capping.

2’-O-Methylguanosine triphosphate: Similar to 3’-O-Methylguanosine triphosphate but with the methyl group at the 2’ position.

Trimethylguanosine triphosphate: Contains three methyl groups and is used in the capping of small nuclear RNAs.

Uniqueness

3’-O-Methylguanosine triphosphate is unique due to its specific modification at the 3’ position, which provides distinct advantages in terms of mRNA stability and translation efficiency. This makes it particularly valuable in the development of mRNA-based therapeutics and research tools .

Activité Biologique

3'-O-Methylguanosine triphosphate (3'-O-MeGTP) is a modified nucleotide that has garnered significant attention due to its potential biological activities and applications in molecular biology and therapeutics. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications in various biological contexts.

Synthesis and Structural Characteristics

This compound is synthesized through the methylation of guanosine triphosphate (GTP) at the 3' position. This modification alters the nucleotide's biochemical properties, influencing its interaction with enzymes and its role in cellular processes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₁₄N₅O₁₃P

- Molecular Weight : 329.22 g/mol

Biological Activity

The biological activity of this compound is primarily associated with its role as a nucleotide in RNA synthesis and its regulatory functions in cellular signaling pathways.

- RNA Cap Structure : 3'-O-MeGTP can serve as a cap structure for mRNA, enhancing mRNA stability and translation efficiency. This modification improves the affinity for the eukaryotic initiation factor 4E (eIF4E), which is crucial for the initiation of translation .

- Inhibition of Enzymatic Activity : Research indicates that modified nucleotides like 3'-O-MeGTP can inhibit certain enzymes, such as adenylate cyclase, by competing with ATP. This inhibition can lead to reduced levels of cyclic adenosine monophosphate (cAMP), impacting various signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Antiviral Activity : In vitro studies have demonstrated that nucleotides with similar modifications exhibit antiviral properties against viruses such as HIV. For instance, phospholipid conjugates of modified nucleotides have shown promise in inhibiting viral replication .

- Cellular Signaling : A study examined the effects of 3'-O-MeGTP on cellular signaling pathways, revealing that it modulates key pathways involved in cell proliferation and apoptosis. The compound's ability to alter cAMP levels suggests potential therapeutic applications in cancer treatment .

Data Table: Comparative Biological Activities

Propriétés

Numéro CAS |

61556-45-4 |

|---|---|

Formule moléculaire |

C11H18N5O14P3 |

Poids moléculaire |

537.21 g/mol |

Nom IUPAC |

[[(2R,3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10?/m1/s1 |

Clé InChI |

OHOBECDATGAGJW-VTHZCTBJSA-N |

SMILES isomérique |

CO[C@@H]1[C@H](OC([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

SMILES canonique |

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.